Methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate
Description
Structural Identity and Nomenclature
Methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate (CAS No. 885272-05-9) is a heterocyclic compound featuring a fused bicyclic system comprising an imidazole ring and a pyridine ring. The molecular formula C₉H₉N₃O₂ corresponds to a molecular weight of 191.19 g/mol . Its IUPAC name systematically describes the core structure:
- Imidazo[1,2-a]pyridine : Indicates the fusion of imidazole (positions 1 and 2) with pyridine.
- 2-Amino : Denotes the amino (-NH₂) substituent at position 2 of the imidazole ring.
- 6-Carboxylate : Specifies the methyl ester (-COOCH₃) group at position 6 of the pyridine ring.
The structural configuration is further defined by its SMILES notation (COC(=O)C1=CN2C=C(N=C2C=C1)N) and InChIKey (FNBNBXSSJORRFI-UHFFFAOYSA-N), which encode atomic connectivity and stereochemical details.
Key Structural Features:
Structural analogs, such as methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate (positional isomer) and methyl 8-amino-2,3-dimethyl derivatives, highlight the impact of substituent placement on physicochemical properties.
Historical Context in Heterocyclic Chemistry
The imidazo[1,2-a]pyridine scaffold has been a cornerstone of heterocyclic chemistry since the mid-20th century, with early applications in dyestuffs and agrochemicals. Its pharmacological relevance emerged in the 1980s with the discovery of zolpidem , a sedative-hypnotic drug leveraging this core structure.
Milestones in Imidazo[1,2-a]Pyridine Chemistry:
Synthetic Methodologies :
- Condensation Reactions : Classical approaches using 2-aminopyridines and α-haloketones (e.g., Ortoleva-King reaction).
- Multicomponent Reactions : Groebke-Blackburn-Bienaymé (GBB) reaction for modular synthesis.
- Metal-Free Protocols : Oxidative cyclizations and tandem processes developed post-2010 to reduce reliance on transition metals.
Functionalization Trends :
Technological Impact :
This compound exemplifies the evolution of imidazo[1,2-a]pyridine chemistry from empirical synthesis to targeted drug design, reflecting broader trends in heterocyclic research.
Properties
IUPAC Name |
methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)6-2-3-8-11-7(10)5-12(8)4-6/h2-5H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBNBXSSJORRFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(N=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716933 | |
| Record name | Methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-05-9 | |
| Record name | Methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 2-Aminopyridines with α-Haloketones
A common approach involves reacting 2-aminopyridine derivatives with α-haloketones or α-haloesters to induce cyclization, forming the imidazo[1,2-a]pyridine core.
- React 2-aminopyridine with an α-haloketone or α-haloester under reflux conditions.
- Use acids or bases as catalysts to promote cyclization.
- The resulting intermediate is then esterified or further functionalized at the 6-position.
- Synthesis of methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate via condensation of 2-aminopyridine with ethyl acetoacetate, followed by cyclization.
Multi-step Synthesis via Oxidation and Esterification
Based on patent WO2018008929A1, a detailed route involves:
- Step 1: Condensation of 2-aminopyridine with ethyl acetoacetate or ethyl benzoylacetate to form imidazo[1,2-a]pyridine intermediates.
- Step 2: Cyclization facilitated by heating or catalytic conditions, forming the heterocyclic core.
- Step 3: Ester hydrolysis or amidation to introduce carboxylate groups at the 6-position.
- Step 4: Methylation or other modifications to obtain methyl esters.
- The cyclization is often achieved under reflux in ethanol or tetrahydrofuran (THF) with acid or base catalysts.
- Esterification is performed using classical Fischer conditions or via direct methylation with methyl iodide or dimethyl sulfate.
Reduction and Amination Strategies
For introducing amino groups at the 2-position:
- Reduction of nitro groups or halogen displacement with ammonia or amines.
- Use of reductive amination techniques or nucleophilic substitution on halogenated intermediates.
- Patent WO2018008929A1 reports hydrogenation over palladium catalysts to reduce nitro groups to amines, followed by purification to yield this compound.
Alternative Routes via Oxidation and Esterification of 2,6-Lutidine
According to patent CN105646334A, a classical route involves:
- Oxidation of 2,6-lutidine with potassium permanganate to produce 2,6-pyridinedicarboxylic acid.
- Esterification of the acid to form methyl 2,6-pyridinedicarboxylate.
- Reduction of the ester to the corresponding alcohol, followed by further functionalization to introduce amino groups.
- This route is advantageous for its scalability but involves harsh oxidizing conditions and lengthy esterification steps, often requiring sulfuric acid or thionyl chloride.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reactions | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization of 2-aminopyridine with α-haloketone | 2-aminopyridine + ethyl acetoacetate | Cyclization, esterification | Reflux in ethanol or THF | Straightforward heterocycle formation | Regioselectivity issues, moderate yields |
| Oxidation of 2,6-lutidine | 2,6-lutidine | Oxidation, esterification, reduction | KMnO₄ oxidation, acid catalysis | Scalable, well-established | Harsh conditions, long reaction times |
| Multi-step synthesis via intermediates | 2-aminopyridine derivatives | Coupling, cyclization, amidation | Reflux, catalytic hydrogenation | Versatile, allows functionalization | Multi-step, purification challenges |
Research Findings and Optimization Strategies
- Catalytic Hydrogenation: Using palladium on carbon (Pd/C) under hydrogen atmosphere effectively reduces nitro or halogenated intermediates to amino groups, increasing yield and purity.
- Esterification Techniques: Employing methyl iodide or dimethyl sulfate for methylation of carboxylic acids or esters enhances efficiency compared to traditional acid-catalyzed methods.
- Cyclization Conditions: Acidic conditions (e.g., using acetic acid) or thermal cyclization in polar solvents promote heterocycle formation with high regioselectivity.
- Green Chemistry Approaches: Use of microwave-assisted synthesis has shown promise in reducing reaction times and improving yields.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products:
Oxidation: Nitroimidazo[1,2-a]pyridine derivatives.
Reduction: Alcohol derivatives of the ester group.
Substitution: Halogenated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Pharmaceutical Development
MAIPC serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those aimed at treating neurological disorders. Its ability to modulate neurotransmitter activity makes it valuable in drug discovery programs targeting conditions such as depression and anxiety.
Key Findings:
- Mechanism of Action: MAIPC interacts with specific receptors and enzymes, influencing pathways associated with neurotransmission and cellular proliferation .
- Case Study: A study demonstrated that derivatives of MAIPC exhibited significant inhibition of cancer cell lines, with some compounds showing IC50 values below 100 nM across various types of cancer .
Agricultural Chemicals
In agricultural chemistry, MAIPC is utilized to enhance the efficacy of crop protection products. Its incorporation into agrochemicals has been shown to improve resistance against pests and diseases.
Key Applications:
- Fungicides and Insecticides: The compound's structural properties allow for the development of novel formulations that can effectively target agricultural pests while minimizing environmental impact .
- Case Study: Research indicates that formulations containing MAIPC significantly increased crop yield in trials against common agricultural pests .
Biochemical Research
MAIPC plays a vital role in biochemical studies focused on enzyme inhibition and metabolic pathways. Researchers employ this compound to understand how specific enzymes affect biological processes.
Research Highlights:
- Enzyme Inhibition Studies: MAIPC has been used to investigate its effects on various metabolic pathways, leading to insights into potential therapeutic strategies for metabolic disorders .
- Case Study: A study highlighted the compound's potential as an inhibitor of specific kinases involved in cancer progression, suggesting avenues for targeted cancer therapies .
Material Science
The unique properties of MAIPC make it a candidate for developing advanced materials with specific electronic characteristics. Researchers are exploring its use in sensors and other electronic devices.
Potential Applications:
- Sensor Development: The compound's electronic properties can be harnessed to create sensitive detection systems for environmental monitoring or medical diagnostics .
- Case Study: Preliminary studies have shown that materials derived from MAIPC exhibit promising conductivity and sensitivity in sensor applications.
Diagnostic Applications
MAIPC is being investigated for its role in diagnostic assays, particularly for identifying biomarkers associated with various diseases.
Diagnostic Innovations:
- Biomarker Identification: The compound's ability to bind selectively to certain biological targets makes it suitable for developing non-invasive diagnostic tests .
- Case Study: Research is ongoing to evaluate MAIPC's effectiveness in early detection assays for neurodegenerative diseases, showing potential for significant clinical impact .
The SAR analysis demonstrates how different substituents on the MAIPC structure affect its biological activity:
| Substituent Position | Effect on Activity | Example Compound | IC50 (nM) |
|---|---|---|---|
| 6-position | Enhances c-Met inhibition | Compound 22e | 3.9 |
| 2-position | Modulates antibacterial activity | Compound X | Varies |
| Amino group | Increases neuroactivity | Compound Y | Varies |
Mechanism of Action
The mechanism of action of methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and ester groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects.
Comparison with Similar Compounds
Key Observations :
- Substitution at C2 with aromatic or heteroaromatic groups (e.g., phenyl, pyridinyl) modulates electronic properties and binding affinity .
- Halogenation (Cl, F) enhances lipophilicity and metabolic stability .
- Sulfonyl groups improve solubility and target engagement .
Physicochemical Properties
Notes:
Key Findings :
- Structural differences (e.g., [4,5-b] vs. [1,2-a] ring fusion) critically influence carcinogenicity profiles .
Notes
- Synthetic Challenges : Low yields (e.g., 39.5% for 10t) highlight the need for optimized coupling conditions .
- Safety Considerations: While structurally related heterocyclic amines (e.g., PhIP) are carcinogenic, the aminoimidazo[1,2-a]pyridine core lacks evidence of genotoxicity .
- Future Directions: Functionalization at C8 (e.g., bromo, amino) could expand therapeutic applications .
Biological Activity
Methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies. The findings are based on a review of current literature and research data.
Chemical Structure and Properties
This compound belongs to the imidazo[1,2-a]pyridine family, characterized by a fused bicyclic structure that contributes to its biological properties. The compound's structural formula can be represented as follows:
Key Properties:
- Molecular Weight: 194.20 g/mol
- Solubility: Soluble in organic solvents; limited solubility in water.
- Melting Point: Not extensively documented, but similar compounds have varying melting points around 150-200 °C.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound derivatives. For instance, it has been shown to inhibit various cancer cell lines through different mechanisms:
- Inhibition of c-Met Kinase: A derivative demonstrated an IC50 of 3.9 nM against c-Met kinase, significantly impacting tumor growth in preclinical models (TGI = 75%) with good oral bioavailability (F = 29%) .
- Cell Proliferation Inhibition: The compound has shown promising results in inhibiting proliferation in EBC-1 cells with an IC50 of 45.0 nM .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against various pathogens:
- Antibacterial Effects: Studies have reported significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, analogs of imidazo[1,2-a]pyridine showed effective inhibition against Staphylococcus aureus and Escherichia coli .
- Antifungal Properties: Certain derivatives have demonstrated antifungal activity against Candida species, indicating a broad spectrum of antimicrobial action .
Neuropharmacological Effects
Research indicates that this compound may possess neuroprotective properties:
- Anticonvulsant Activity: Some derivatives have been evaluated for their anticonvulsant effects in animal models, showing potential for the treatment of epilepsy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Substituent Position | Effect on Activity | Example Compound | IC50 (nM) |
|---|---|---|---|
| 6-position | Enhances c-Met inhibition | Compound 22e | 3.9 |
| 2-position | Modulates antibacterial activity | Compound X | Varies |
| Amino group | Increases neuroactivity | Compound Y | Varies |
Study on Anticancer Properties
A study focused on the synthesis and evaluation of methyl 2-aminoimidazo[1,2-a]pyridine derivatives against various cancer cell lines demonstrated that modifications at the 6-position significantly enhanced anticancer activity. The most potent derivative exhibited an IC50 value of less than 100 nM across multiple cancer types .
Neuropharmacological Evaluation
In a neuropharmacological assessment, certain derivatives were tested for their ability to prevent seizures in rodent models. The results indicated that compounds with specific substitutions at the amino group showed increased efficacy compared to unmodified analogs .
Q & A
Q. What synthetic methodologies are commonly employed to prepare methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate and its derivatives?
The compound is typically synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. For example, iodine/tert-butyl hydroperoxide (I₂/TBHP)-promoted domino reactions have been used to synthesize structurally related imidazo[1,2-a]pyridines, achieving moderate yields (e.g., 55% for methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate) . Alternative routes include multi-step protocols involving bromination, cyclization, and functional group transformations, as seen in the synthesis of antiviral and kinase inhibitor intermediates .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., δ 8.81 ppm for aromatic protons in methyl 2-phenyl derivatives) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and formula (e.g., [C₁₅H₁₂N₂O₂ + H]⁺: observed 253.0976 vs. calculated 253.0978) .
- Melting Point Analysis : To assess crystallinity and purity (e.g., 174–175°C for methyl 2-phenyl derivatives) .
Q. What are the primary pharmacological applications of imidazo[1,2-a]pyridine derivatives?
These compounds exhibit diverse bioactivities, including antiviral, anticonvulsant, and kinase-inhibiting properties. For instance, derivatives have been explored as cyclin-dependent kinase (CDK) inhibitors and neuroleptic agents . The amino and carboxylate groups in this compound make it a versatile scaffold for further functionalization toward targeted drug discovery .
Advanced Research Questions
Q. How can researchers optimize low-yield synthetic routes for imidazo[1,2-a]pyridine derivatives?
Low yields (e.g., 55% in I₂/TBHP-promoted reactions) may arise from side reactions or inefficient cyclization. Strategies include:
- Catalyst Screening : Testing alternative oxidants or catalysts to improve regioselectivity.
- Solvent and Temperature Optimization : Polar aprotic solvents (e.g., DMF) and controlled heating may enhance reaction efficiency .
- Intermediate Trapping : Isolating and characterizing intermediates (e.g., bis-O-acetoxyamidoximes) to identify bottlenecks .
Q. What mechanistic insights explain the formation of imidazo[1,2-a]pyridine cores in condensation reactions?
The reaction likely proceeds via a domino mechanism involving:
- Oxidative Coupling : I₂/TBHP generates radical intermediates, facilitating C–N bond formation.
- Cyclization : Intramolecular attack of the amino group on a carbonyl or nitrile moiety forms the fused imidazo-pyridine ring . Computational studies (e.g., DFT) could further elucidate transition states and regioselectivity.
Q. How do structural modifications of this compound impact its bioactivity?
- Amino Group Modifications : Acylation or alkylation can enhance binding to target proteins (e.g., kinases).
- Carboxylate Ester Hydrolysis : Converting the methyl ester to a free acid may improve solubility or pharmacokinetics .
- Substituent Effects : Electron-withdrawing groups (e.g., halogens) at specific positions can modulate electronic properties and bioactivity .
Q. How should researchers address contradictions in reported biological data for imidazo[1,2-a]pyridine derivatives?
Discrepancies may arise from variations in assay conditions, cell lines, or compound purity. Recommendations include:
- Standardized Assays : Replicate studies using consistent protocols (e.g., IC₅₀ determinations under identical conditions).
- Purity Verification : Use HPLC or LC-MS to confirm compound integrity before biological testing .
- Structural Confirmation : Re-synthesize disputed compounds and validate structures via X-ray crystallography .
Methodological Challenges and Solutions
Q. What purification strategies are effective for isolating imidazo[1,2-a]pyridine derivatives?
- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates polar byproducts.
- Recrystallization : Ethanol/water mixtures are effective for high-melting-point derivatives .
- HPLC : Preparative reverse-phase HPLC resolves structurally similar impurities .
Q. How can researchers leverage this compound in fluorescent probe design?
The amino group enables conjugation with fluorophores (e.g., nitrobenzoxadiazole), as demonstrated in probes for peripheral benzodiazepine receptors. Key steps include:
- Schiff Base Formation : Reacting the amino group with aldehydes to introduce functional handles .
- Click Chemistry : Azide-alkyne cycloaddition to attach imaging moieties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
